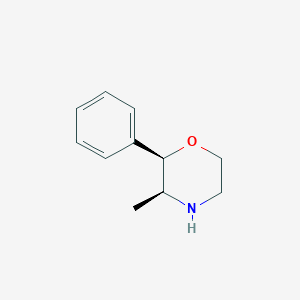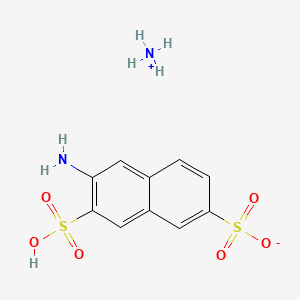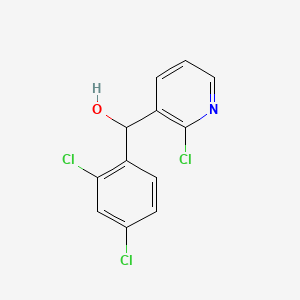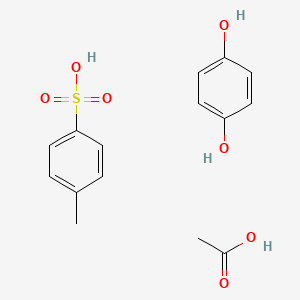
acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid” is a complex organic molecule composed of three distinct chemical entities: acetic acid, benzene-1,4-diol (also known as hydroquinone), and 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid). Each of these components contributes unique chemical properties to the overall compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the combination of acetic acid, benzene-1,4-diol, and 4-methylbenzenesulfonic acid through a series of chemical reactions. One common method is the esterification reaction, where acetic acid reacts with benzene-1,4-diol in the presence of an acid catalyst to form an ester. Subsequently, 4-methylbenzenesulfonic acid can be introduced to the reaction mixture to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes, where acetic acid and benzene-1,4-diol are reacted in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The addition of 4-methylbenzenesulfonic acid is carefully monitored to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzene-1,4-diol component can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid group.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of benzene-1,4-diol.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The benzene-1,4-diol component acts as an antioxidant by scavenging free radicals and preventing oxidative damage. The acetic acid component can act as a mild acid, influencing the pH of the environment and participating in acid-base reactions. The 4-methylbenzenesulfonic acid component can act as a strong acid, participating in various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group.
Toluene-4-sulfonic acid: Similar but with different substituents on the aromatic ring.
Hydroquinone: Contains the benzene-1,4-diol component but lacks the other two components.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct chemical entities, each contributing unique properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
82969-01-5 |
|---|---|
Molekularformel |
C15H18O7S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
acetic acid;benzene-1,4-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H6O2.C2H4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5;1-2(3)4/h2-5H,1H3,(H,8,9,10);1-4,7-8H;1H3,(H,3,4) |
InChI-Schlüssel |
NZBLLVCZDAHEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)O.C1=CC(=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



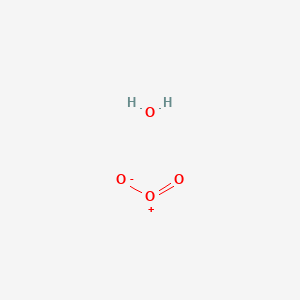
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
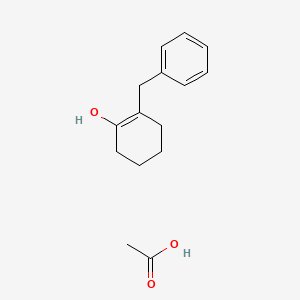
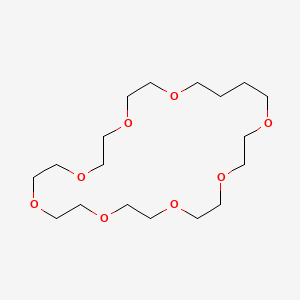
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
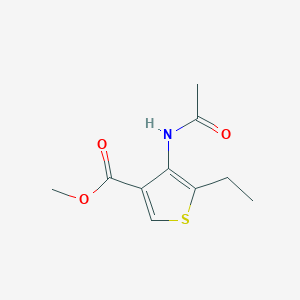
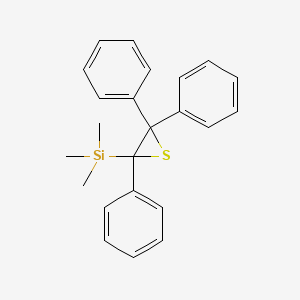
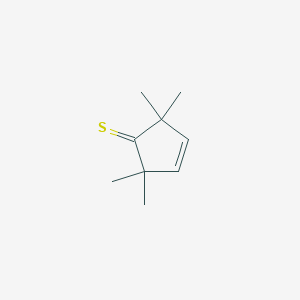
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
